2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

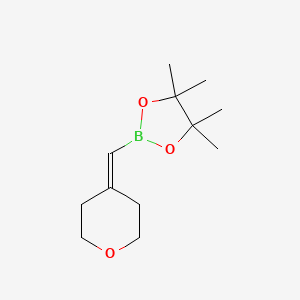

2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with intriguing chemical properties, making it valuable for various scientific applications. It features a dihydropyran ring attached to a boron-containing dioxaborolane group. This structure lends itself to numerous chemical transformations, particularly in organic synthesis and materials science.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(oxan-4-ylidenemethyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMFIPYRLVGJEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : One common method for synthesizing 2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of dihydropyran with bis(pinacolato)diboron under conditions typically catalyzed by a transition metal such as palladium or copper. The reaction is carried out in the presence of a base, like potassium carbonate, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: : In industrial settings, the process is scaled up, ensuring efficient mixing and temperature control to maximize yield and purity. Automated continuous flow reactors are often employed to handle large volumes and maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidative transformations, often yielding boronic acids or related species, useful intermediates in organic synthesis.

Reduction: : Reductive reactions can convert this compound into various saturated boronates, utilized in further functional group transformations.

Substitution: : Substitution reactions, particularly nucleophilic substitutions, allow for the exchange of the dioxaborolane moiety with other functional groups, broadening its utility in synthesis.

Common Reagents and Conditions

Oxidation: : Typical oxidizing agents include hydrogen peroxide or organic peroxides.

Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: : Nucleophiles such as organolithium or Grignard reagents are employed, often in solvents like THF under controlled temperatures.

Major Products Formed: : Products vary based on the reaction type but commonly include boronic acids, alkyl boranes, and various organoboron derivatives.

Scientific Research Applications

2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has broad applications across multiple fields:

Chemistry: : It serves as a precursor in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds, crucial in building complex organic molecules.

Biology: : Its derivatives are explored in boron neutron capture therapy (BNCT) for cancer treatment, exploiting the boron's neutron absorption properties.

Medicine: : Organoboron compounds, including this one, are integral in developing pharmaceuticals, particularly in drug discovery and development.

Industry: : Used in the manufacture of advanced materials, such as polymers and liquid crystals, benefiting from its unique chemical properties.

Mechanism of Action

Mechanism: : The compound exerts its effects through its ability to participate in various chemical reactions, primarily through the boron atom's ability to form reversible covalent bonds with nucleophiles and electrophiles. This property is harnessed in catalytic cycles and organic synthesis. Molecular Targets and Pathways : In biological systems, it targets specific enzymes or cell structures through boron-neutron interactions, while in synthetic chemistry, it participates in catalytic cycles mediated by transition metals.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

2-((Dihydro-2H-furan-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: : Similar structure but with a furan ring, offering different reactivity patterns.

2-((Dihydro-2H-thiopyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: : Incorporates a thiopyran ring, affecting its chemical stability and reaction conditions.

Uniqueness: : The unique combination of a dihydropyran ring and a dioxaborolane group makes 2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane particularly versatile, offering distinct reactivity and stability that is leveraged in both academic and industrial settings.

So, what do you think? Is there anything specific you’d like to dive deeper into?

Biological Activity

2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with a unique structure that combines a dihydropyran ring with a dioxaborolane moiety. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

- Molecular Formula : CHBO

- Molecular Weight : 224.10 g/mol

- CAS Number : 2304634-36-2

The compound's structure allows for diverse chemical transformations, making it valuable in organic synthesis and potentially in pharmaceutical applications.

The biological activity of this compound can be attributed to its boron-containing structure. Boron compounds have been studied for their roles in:

- Anticancer Therapy : Particularly in Boron Neutron Capture Therapy (BNCT), where boron compounds are selectively absorbed by tumor cells and subsequently irradiated to produce cytotoxic reactions.

- Enzyme Inhibition : Some studies suggest that organoboron compounds can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases .

Case Studies

- Boron Neutron Capture Therapy (BNCT) :

- Antimicrobial Activity :

Comparative Analysis

The biological activity of this compound can be compared with other similar organoboron compounds:

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its derivatives. Key findings include:

- Synthesis Methods : The compound can be synthesized through reactions involving dihydropyran and boronic acids under specific catalytic conditions.

- Biological Evaluation : In vitro assays have shown promising results regarding its cytotoxicity against cancer cell lines and potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.